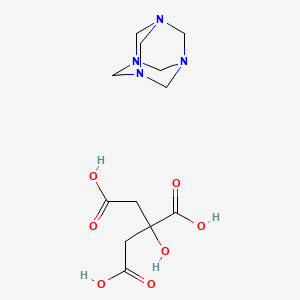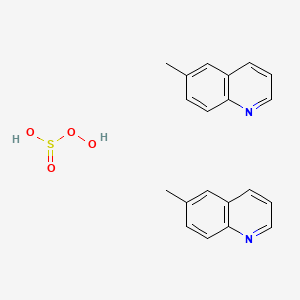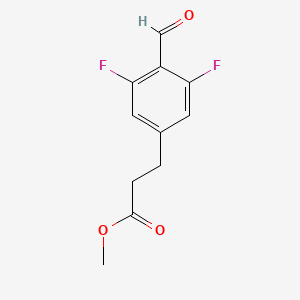
Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate: is an organic compound with the molecular formula C11H10F2O3. It is a derivative of benzoic acid and is characterized by the presence of two fluorine atoms and a formyl group on the benzene ring, along with a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate typically involves the esterification of 3-(3,5-difluoro-4-formylphenyl)propanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-(3,5-difluoro-4-carboxyphenyl)propanoic acid.
Reduction: 3-(3,5-difluoro-4-hydroxymethylphenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activity and can be explored for therapeutic uses .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate largely depends on its functional groups. The formyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The fluorine atoms can influence the electronic properties of the benzene ring, making it more reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
- Methyl 3-(4-aminophenoxy)propanoate
- Methyl 3-(3’,4’-dimethoxyphenyl)propanoate
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Comparison:
- Methyl 3-(4-aminophenoxy)propanoate: Contains an amino group instead of a formyl group, which can lead to different reactivity and applications .
- Methyl 3-(3’,4’-dimethoxyphenyl)propanoate: Contains methoxy groups, which can affect the compound’s solubility and reactivity .
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Contains bulky tert-butyl groups and a hydroxyl group, which can influence its antioxidant properties .
Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate stands out due to the presence of fluorine atoms, which can significantly alter its electronic properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C11H10F2O3 |
|---|---|
Poids moléculaire |
228.19 g/mol |
Nom IUPAC |
methyl 3-(3,5-difluoro-4-formylphenyl)propanoate |
InChI |
InChI=1S/C11H10F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h4-6H,2-3H2,1H3 |
Clé InChI |
MKIGNRLTTKUPCS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC(=C(C(=C1)F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


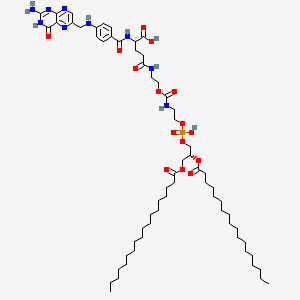
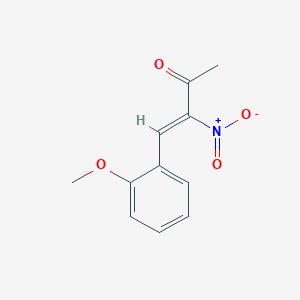
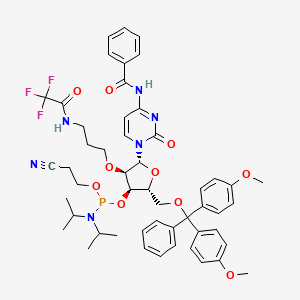
![tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)
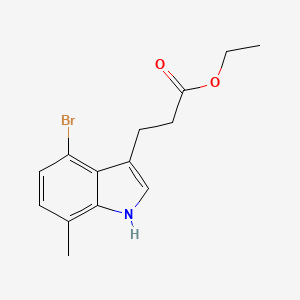
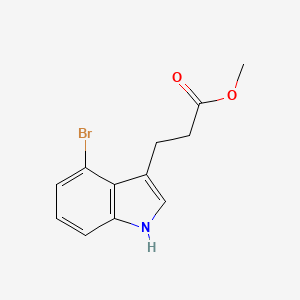
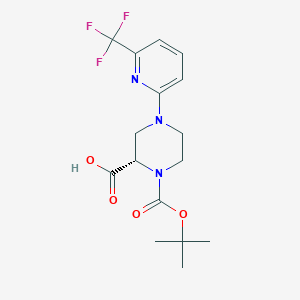

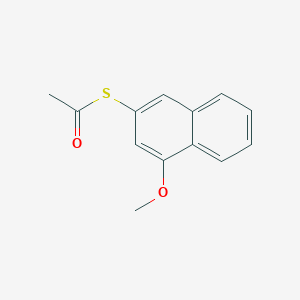
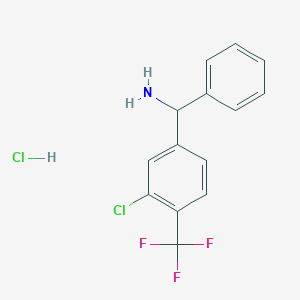
![6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one](/img/structure/B13728714.png)
![4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid](/img/structure/B13728718.png)
